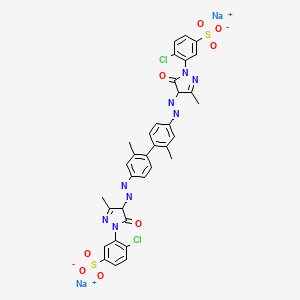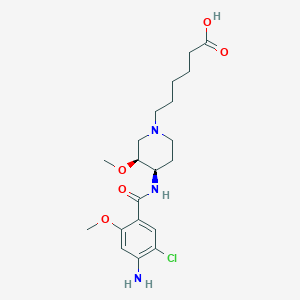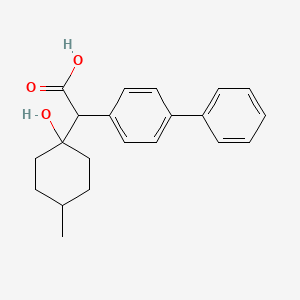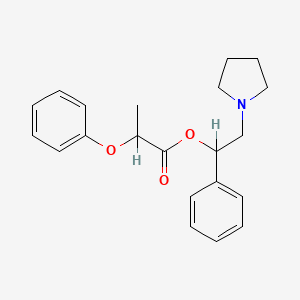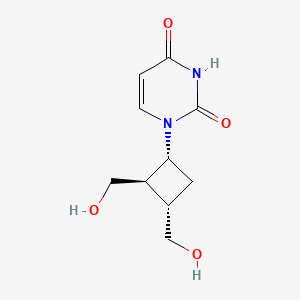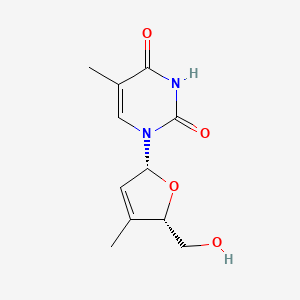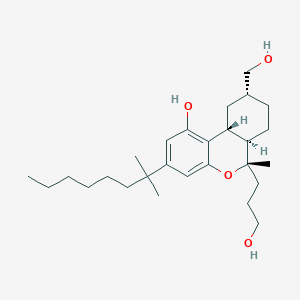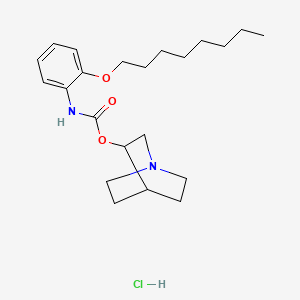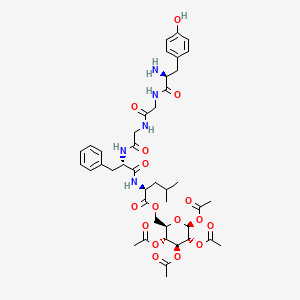
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate is a complex organic compound that belongs to the class of glycopeptides. This compound is characterized by the presence of a peptide chain linked to a glucopyranose sugar moiety. The peptide chain consists of tyrosine, glycine, phenylalanine, and leucine residues, while the sugar moiety is a beta-D-glucopyranose with four acetyl groups attached. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate typically involves the stepwise assembly of the peptide chain followed by the attachment of the glucopyranose moiety. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. Each amino acid addition involves coupling reactions facilitated by coupling reagents such as HBTU or DIC, and the removal of protecting groups using TFA.
Once the peptide chain is synthesized, it is cleaved from the solid support and purified. The glucopyranose moiety is then attached to the peptide chain through glycosylation reactions. This step involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of Lewis acids or other catalysts. The final product is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to facilitate the synthesis and glycosylation steps. The use of high-throughput purification methods, such as preparative HPLC, ensures the efficient isolation of the compound in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: The acetyl groups on the glucopyranose moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Smaller peptide fragments.
Substitution: Modified glucopyranose derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and glycosylation reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a bioactive compound with specific biological activities.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of 6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate involves its interaction with specific molecular targets and pathways. The peptide chain can bind to receptors or enzymes, modulating their activity. The glucopyranose moiety may enhance the compound’s solubility and stability, facilitating its transport and uptake by cells. The acetyl groups can also influence the compound’s interactions with other biomolecules, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosylglycylglycine: A tripeptide with similar amino acid residues but lacking the glucopyranose moiety.
Phenylalanylleucylglycine: Another tripeptide with different amino acid sequence and no sugar moiety.
Beta-D-glucopyranosetetraacetate: A sugar derivative without the peptide chain.
Uniqueness
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate is unique due to its combined peptide and sugar structure, which imparts distinct chemical and biological properties. The presence of both peptide and sugar moieties allows for diverse interactions with biological targets, making it a versatile compound for various research applications.
Propriétés
Numéro CAS |
117833-68-8 |
|---|---|
Formule moléculaire |
C42H55N5O16 |
Poids moléculaire |
885.9 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C42H55N5O16/c1-22(2)16-32(41(57)58-21-33-36(59-23(3)48)37(60-24(4)49)38(61-25(5)50)42(63-33)62-26(6)51)47-40(56)31(18-27-10-8-7-9-11-27)46-35(54)20-44-34(53)19-45-39(55)30(43)17-28-12-14-29(52)15-13-28/h7-15,22,30-33,36-38,42,52H,16-21,43H2,1-6H3,(H,44,53)(H,45,55)(H,46,54)(H,47,56)/t30-,31-,32-,33+,36+,37-,38+,42+/m0/s1 |
Clé InChI |
JGOLGLYLAUVDFK-BNEQXWMJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(C)CC(C(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


